Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl]-alpha-D-galactopyranoside
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Overview
Description
Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl]-alpha-D-galactopyranoside: is a complex carbohydrate derivative. This compound is notable for its intricate structure, which includes multiple acetyl and benzyl groups, making it a subject of interest in various fields of scientific research, particularly in the study of glycosylation processes and carbohydrate chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl]-alpha-D-galactopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The initial step involves the protection of hydroxyl groups on the sugar moieties using acetyl groups.
Formation of Glycosidic Linkages: The protected sugar derivatives are then subjected to glycosylation reactions to form the glycosidic linkages.
Introduction of Benzyl and Phthalimido Groups: The benzyl and phthalimido groups are introduced through nucleophilic substitution reactions.
Deprotection: The final step involves the removal of the protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the acetylamino groups, converting them into amine groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as sodium hydride and benzyl bromide in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various benzylated and acetylated derivatives.
Scientific Research Applications
Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl]-alpha-D-galactopyranoside has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl]-alpha-D-galactopyranoside involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside .
- Methyl 2-Acetylamino-2-deoxy-6-O-benzyl-4-O-[2,3,4-tri-O-acetyl-6-O-benzyl-beta-D-mannopyranosyl]-beta-D-glucopyranoside .
- Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside .
Uniqueness
Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl]-alpha-D-galactopyranoside is unique due to its specific combination of acetyl, benzyl, and phthalimido groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for studying glycosylation and developing glycosylated pharmaceuticals .
Properties
Molecular Formula |
C35H40N2O15 |
---|---|
Molecular Weight |
728.7 g/mol |
IUPAC Name |
[6-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H40N2O15/c1-17(39)36-26-30(28(43)24(14-38)50-34(26)47-15-21-10-6-5-7-11-21)52-35-27(37-32(44)22-12-8-9-13-23(22)33(37)45)31(49-20(4)42)29(48-19(3)41)25(51-35)16-46-18(2)40/h5-13,24-31,34-35,38,43H,14-16H2,1-4H3,(H,36,39) |
InChI Key |
BSCKUXZJPABHMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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